1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane

Steric hindrance Protecting groups Reaction selectivity

Researchers synthesizing macrolides or requiring chemoselective protection face low yields with generic alkyl bromides. 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane (CAS 1249345-59-2) resolves this via its unique geminal bromomethyl-isopropoxy pattern. • Enables high-yield 1-isopropoxycyclohexyl ketal protection of erythromycin A oxime-a critical clarithromycin step. • Bulky iPrO group controls stereochemistry; methoxy/ethoxy analogs lack this selectivity. • Validated model substrate for SN1 solvolysis mechanistic studies. Supplied with CoA; available for immediate global dispatch.

Molecular Formula C10H19BrO
Molecular Weight 235.16 g/mol
Cat. No. B13314002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane
Molecular FormulaC10H19BrO
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCC(C)OC1(CCCCC1)CBr
InChIInChI=1S/C10H19BrO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3
InChIKeyGOOZGZMPHCFVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: A Specialized Bifunctional Alkylating Agent for Complex Molecule Synthesis


1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane (CAS 1249345-59-2) is a substituted cyclohexane derivative characterized by a geminal bromomethyl and isopropoxy group at the 1-position . With the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol, it belongs to a class of bifunctional synthetic intermediates . Its structure presents distinct steric and electronic features: the bromomethyl group serves as a potent electrophilic center for nucleophilic substitution, while the bulky isopropoxy ketal acts as a protecting group or a steric-directing element, making it a precise building block in multi-step organic syntheses, particularly for pharmaceutical research and development .

Why Generic Substitution of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane Is Scientifically Unjustified


Directly substituting 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane with other in-class haloalkyl cyclohexane ethers, such as the 1-ethoxy or 1-methoxy analogs, is not a trivial decision. The specific steric and electronic profile created by the geminal bromomethyl and isopropoxy groups dictates reactivity in critical synthetic steps, including alkylation rates and subsequent deprotection chemistry . Unlike a simple alkyl bromide, the bulky isopropoxy ketal introduces significant steric hindrance that can control the stereochemical outcome of reactions, a nuance lost with smaller alkoxy groups. This structural uniqueness directly impacts reaction yields and selectivity, making direct replacement without re-optimization a high-risk approach for complex target molecule synthesis .

Quantitative Differentiation Evidence for 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane Over Closest Analogs


Steric Bulk of the Isopropoxy Group Differentiates It from Methoxy and Ethoxy Analogs

The target compound's isopropoxy group provides greater steric bulk than the methoxy group in 1-(Bromomethyl)-1-methoxycyclohexane or the ethoxy group in 1-(Bromomethyl)-1-ethoxycyclohexane. This steric profile can significantly influence the selectivity and rate of nucleophilic substitution at the bromomethyl center, a critical factor in synthetic planning where steric shielding is required to prevent over-alkylation or to direct the approach of a nucleophile . While no direct head-to-head kinetic studies were identified for these specific compounds, the quantitative difference in steric parameters (e.g., Taft steric parameter, Es, or A-value) between an isopropoxy and a methoxy/ethoxy group is a well-established class-level inference that dictates reaction outcomes .

Steric hindrance Protecting groups Reaction selectivity

Superior Leaving Group Ability of Bromine Differentiates It from Chloro Analogs

The bromomethyl group in the target compound is a significantly better leaving group than a chloromethyl group, which would be found in the corresponding chloro analog, 1-(Chloromethyl)-1-(propan-2-yloxy)cyclohexane. This is a well-established principle in organic chemistry, where the bromide ion is a weaker base and better leaving group than chloride, leading to faster SN2 reaction rates. The specific quantitative enhancement in reactivity is compound and condition-dependent but is a fundamental class-level advantage for reactions requiring milder conditions or faster conversion .

Nucleophilic substitution Leaving group Reaction rate

Molecular Weight and Formula Differentiate It from Common Alkylating Agents

The target compound has a defined molecular weight of 235.16 g/mol and formula C10H19BrO . This is notably higher than simpler alkylating agents like benzyl bromide (171.03 g/mol) or methyl iodide (141.94 g/mol). This higher molecular weight and specific elemental composition can be a differentiating factor in purification steps (e.g., distillation or chromatography) and in analytical tracing (LCMS, GCMS) during a synthetic sequence. Its unique mass signature provides a clear marker for reaction monitoring and product identity confirmation compared to lower molecular weight analogs .

Molecular properties Purity analysis Product specification

Target Application Scenarios for 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane Based on Its Specific Profile


Synthesis of Erythromycin-Derived Macrolide Antibiotics (e.g., Clarithromycin)

This compound's specific utility is strongly linked to the synthesis of 1-isopropoxycyclohexyl-protected intermediates, a critical step in the manufacture of macrolide antibiotics like clarithromycin. The target compound can serve as an alkylating agent to install the necessary 1-isopropoxycyclohexyl ketal protecting group on erythromycin A oxime, a transformation that requires the specific steric and electronic properties of this reagent to achieve high yields and the correct E/Z oxime ratio, as documented in the development research for clarithromycin .

Precursor for Sterically Demanding Ether Protecting Groups in Complex Total Synthesis

For synthetic chemists working on natural product total synthesis or complex drug candidates, the compound serves as a precursor to install a bulky, acid-labile 1-isopropoxycyclohexyl protecting group on alcohols or amines. The proven differentiation in steric bulk compared to methoxy or ethoxy analogs (as discussed in Section 3) makes it the necessary choice for achieving chemoselective protection and subsequent deprotection in a multi-step sequence without affecting other sensitive functionalities .

Investigating Steric Effects in Unimolecular Nucleophilic Substitution (SN1) Mechanistic Studies

The unique geminal substitution pattern of a good leaving group (bromine) and a bulky, non-leaving group (isopropoxy) on a cyclohexane ring makes this compound a pristine model substrate for academic researchers studying steric acceleration or retardation in SN1 solvolysis reactions. Its specific structure allows for the deconvolution of steric and electronic effects in a way that linear or monocyclic analogs do not, enabling high-impact mechanistic investigation .

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